molecular formula C9H5BrF2O3 B13605856 3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid

3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13605856
M. Wt: 279.03 g/mol
InChI Key: NOMVPTGNXUQEAZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Formation of the Keto Group: The keto group can be introduced through Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid: Similar structure with a chlorine atom instead of bromine.

    3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid: Similar structure with chlorine atoms instead of fluorine.

    3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid: Similar structure with a hydroxyl group instead of a keto group.

Uniqueness

3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to the combination of bromine and fluorine atoms on the benzene ring, along with the presence of both keto and carboxylic acid functional groups. This unique combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrF2O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI Key

NOMVPTGNXUQEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)C(=O)O)F)Br

Origin of Product

United States

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